N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide
Description
Introduction to Benzimidazole Chemistry
Historical Development of Benzimidazole Chemistry
Benzimidazole chemistry originated in 1872 with Hoebrecker’s synthesis of 2,5-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide. The field advanced significantly in the mid-20th century when the benzimidazole nucleus was identified as a structural component of vitamin B12. By the 1970s, benzimidazoles gained prominence in drug discovery, leading to antiparasitic agents like thiabendazole and albendazole. The 21st century has seen innovations in catalytic synthesis methods, such as microwave-assisted reactions and metal-organic frameworks, enabling efficient derivatization.
Classification of Substituted Benzimidazole Derivatives
Substituted benzimidazoles are categorized by their substitution patterns:
These derivatives exhibit tailored bioactivity based on functional groups, such as electron-withdrawing substituents enhancing antimicrobial potency.
Significance of Benzimidazole Scaffold in Heterocyclic Chemistry
The benzimidazole scaffold is pivotal due to:
- Electronic versatility : The conjugated π-system enables proton donation/acceptance, facilitating interactions with biological targets.
- Structural mimicry : Resemblance to purines allows DNA intercalation and enzyme inhibition.
- Synthetic adaptability : Modular synthesis supports diverse functionalization, as seen in antitumor agents like Bendamustine.
Benzimidazoles also serve as ligands in coordination chemistry, exemplified by vitamin B12’s cobalt-corrin complex.
Research Importance of N-({1-[4-(2,4-Dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl Carboxamide
This compound combines three pharmacophoric elements:
- Benzimidazole core : Provides a stable platform for target binding.
- 4-(2,4-Dimethylphenoxy)butyl chain : Enhances lipophilicity and membrane permeability.
- N-Methyl-2-furylcarboxamide : Introduces hydrogen-bonding capacity and steric specificity.
Structural Comparison with Analogues
The compound’s unique substituents may enable selective targeting of oncogenic kinases or microbial enzymes, as suggested by similar furan-containing derivatives. Current research focuses on optimizing its pharmacokinetic profile through in silico modeling and in vitro assays.
Properties
IUPAC Name |
N-[[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-19-12-13-23(20(2)17-19)31-15-7-6-14-29-22-10-5-4-9-21(22)27-25(29)18-28(3)26(30)24-11-8-16-32-24/h4-5,8-13,16-17H,6-7,14-15,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVXSQBDBPYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, is a derivative of benzimidazole. Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides. .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzymes and disruption of protein synthesis. The specific interactions of this compound with its targets would depend on the structural features of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, including those involved in cell growth and proliferation, inflammation, and immune response. The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Benzimidazole derivatives are known to have various biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Biological Activity
N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety and a furan ring , which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 431.5 g/mol . The structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RMUSNYOLWLVDPI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and consequently influencing cellular functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key metabolic enzymes, which could be beneficial in the treatment of diseases such as cancer and inflammation.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially inhibiting DNA-dependent processes such as replication and transcription.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Testing on various human cancer cell lines has revealed promising cytotoxic effects.
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results indicate that this compound may be effective against lung cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary data suggest that it exhibits significant antibacterial activity.
Case Studies
-
Study on Antitumor Effects :
- A study evaluated the effects of various benzimidazole derivatives on lung cancer cell lines using both 2D and 3D culture systems.
- Results indicated that compounds similar to this compound showed higher efficacy in 2D cultures compared to 3D cultures, suggesting variations in effectiveness based on the cellular environment .
- Antimicrobial Testing :
Comparison with Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of the target compound with analogs highlights key structural differences and their implications:
Key Observations :
- Benzimidazole vs. Oxadiazole/Pyrimidine Cores : The target compound’s benzimidazole core distinguishes it from oxadiazole () and pyrimidine-dione () analogs. Benzimidazoles often exhibit superior bioavailability and metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
- Synthetic Yields : Hydrazide derivatives with oxadiazole rings () show higher yields (~79%) than pyridinyl carboxamides (65%, ), suggesting synthetic challenges with nitrogen-rich heterocycles.
Physicochemical and Spectral Data
- Infrared (IR) and NMR Profiles: Compounds with 2,4-dimethylphenoxy groups (e.g., ) exhibit characteristic IR peaks for C-O-C (1250–1150 cm⁻¹) and aromatic C-H bending (830–800 cm⁻¹). Benzimidazole derivatives typically show NH/OH stretches (~3400 cm⁻¹) and furyl C=O stretches (~1670 cm⁻¹) .
- Mass Spectrometry : The target compound’s molecular ion peak would likely align with its estimated molecular weight (~450), similar to ’s carboxamide (M+H+ = 463) .
Preparation Methods
Preparation of 1-[4-(2,4-Dimethylphenoxy)butyl]-1H-benzimidazole
A common approach involves alkylating benzimidazole at the N1 position. In a representative procedure:
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4-(2,4-Dimethylphenoxy)butyl bromide is reacted with 1H-benzimidazole in the presence of a base such as potassium carbonate.
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The reaction proceeds in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
-
Purification is achieved via silica gel chromatography using ethyl acetate/hexane (1:2).
This step achieves substitution at the benzimidazole nitrogen, critical for subsequent functionalization.
Functionalization of the Benzimidazole Intermediate
Introduction of the Methylcarboxamide Side Chain
The methylcarboxamide group is introduced at the C2 position through a two-step process:
Step 1: Chloromethylation
Step 2: Amination and Methylation
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The chloromethyl derivative is treated with methylamine in THF, resulting in 1-[4-(2,4-dimethylphenoxy)butyl]-2-(methylaminomethyl)-1H-benzimidazole .
-
Further methylation using methyl iodide and a base (e.g., triethylamine) produces the tertiary amine.
Coupling with Furan-2-Carboxylic Acid
The final step involves coupling the benzimidazole intermediate with furan-2-carboxylic acid to form the carboxamide bond.
Carbodiimide-Mediated Amide Bond Formation
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Furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DMF.
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The activated acid reacts with the methylaminomethyl-benzimidazole intermediate at 50°C for 24 hours.
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The crude product is purified via silica gel chromatography (dichloromethane/methanol, 10:1), yielding the target compound with >70% purity.
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation and coupling steps, reducing reaction times from 24 hours to 1–2 hours without compromising yield.
Solvent and Catalyst Screening
| Parameter | Conditions Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF | +15% |
| Catalyst | EDC, DCC, HATU | EDC/DMAP | +20% |
| Temperature | 25°C, 50°C, 80°C | 50°C | +10% |
Challenges and Troubleshooting
-
Byproduct Formation : Alkylation at the N3 position of benzimidazole may occur, necessitating rigorous column chromatography for separation.
-
Hydrolysis Sensitivity : The methylcarboxamide group is prone to hydrolysis under acidic conditions, requiring neutral pH during workup.
Analytical Characterization
Critical quality control metrics include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
